
N,N-Dimethyl-N'-phenyl-N'-(trimethylsilyl)sulfuric diamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethyl-N’-phenyl-N’-(trimethylsilyl)sulfuric diamide is a compound that belongs to the class of organosilicon compounds. It features a trimethylsilyl group, which is known for its chemical inertness and large molecular volume
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-N’-phenyl-N’-(trimethylsilyl)sulfuric diamide typically involves the reaction of N,N-dimethyl-N’-phenylsulfuric diamide with a trimethylsilylating agent such as trimethylsilyl chloride. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the trimethylsilyl group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The use of large-scale reactors and optimized reaction conditions would be necessary to produce the compound in significant quantities.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-N’-phenyl-N’-(trimethylsilyl)sulfuric diamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the original compound .
Scientific Research Applications
N,N-Dimethyl-N’-phenyl-N’-(trimethylsilyl)sulfuric diamide has several scientific research applications, including:
Medicine: Investigated for its potential use in drug development and as a precursor for biologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which N,N-Dimethyl-N’-phenyl-N’-(trimethylsilyl)sulfuric diamide exerts its effects is primarily through its ability to act as a nucleophile or electrophile in various chemical reactions. The trimethylsilyl group can stabilize reactive intermediates, facilitating the formation of desired products. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other organosilicon compounds such as:
- N,N-Dimethyl-N’-phenylsulfuric diamide
- Trimethylsilyl chloride
- N,N-Dimethyl-N’-phenyl-N’-(trimethylsilyl)acetamide
Uniqueness
N,N-Dimethyl-N’-phenyl-N’-(trimethylsilyl)sulfuric diamide is unique due to the presence of both the trimethylsilyl group and the sulfuric diamide moiety. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for specific synthetic applications and research studies .
Properties
CAS No. |
71633-55-1 |
|---|---|
Molecular Formula |
C11H20N2O2SSi |
Molecular Weight |
272.44 g/mol |
IUPAC Name |
N-(dimethylsulfamoyl)-N-trimethylsilylaniline |
InChI |
InChI=1S/C11H20N2O2SSi/c1-12(2)16(14,15)13(17(3,4)5)11-9-7-6-8-10-11/h6-10H,1-5H3 |
InChI Key |
ZSXZCBLZFRXPFT-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)N(C1=CC=CC=C1)[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


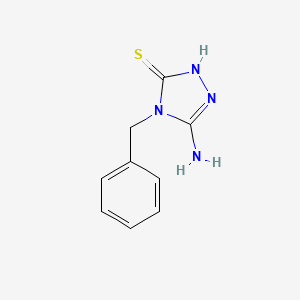




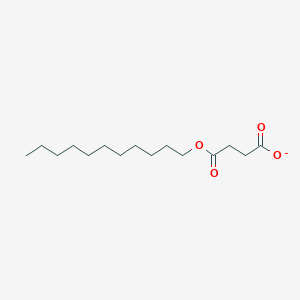

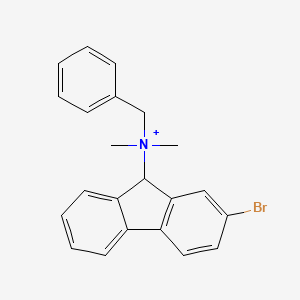
![N-{4-[(2-Chlorophenyl)methoxy]-2-nitrophenyl}acetamide](/img/structure/B14461492.png)
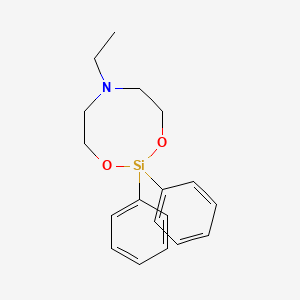
![2-[Bis(2-hydroxyethyl)amino]benzene-1,4-diol](/img/structure/B14461494.png)
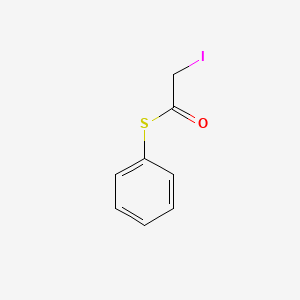
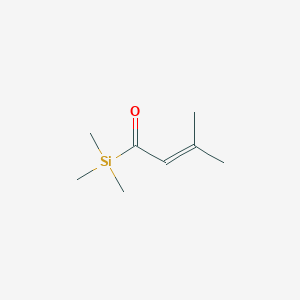
![5,5-dimethyl-2-[(E)-2-phenylethenyl]-1,3-dioxane](/img/structure/B14461513.png)
